Ethyl 4-(ethylthiocarbamoylamino)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
19340-42-2 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 4-(ethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-3-13-12(17)14-10-7-5-9(6-8-10)11(15)16-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
InChI Key |
WIGNKAZCTOXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Ethylthiocarbamoylamino Benzoate
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state.
Despite a thorough search of available scientific literature, specific X-ray crystallographic data for Ethyl 4-(ethylthiocarbamoylamino)benzoate could not be located. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.
For illustrative purposes, the following tables present typical crystallographic data that would be determined from such an analysis. The data shown here are for a structurally related compound, Ethyl 4-(3-benzoylthioureido)benzoate, and are intended to provide an example of the information obtained from a single-crystal X-ray diffraction study.
Table 1: Example Crystal Data and Structure Refinement for a Related Compound.
This data is not for this compound.
| Parameter | Value |
| Empirical formula | C17H16N2O3S |
| Formula weight | 328.38 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | |
| a | 9.6018(3) Å |
| b | 8.3882(3) Å |
| c | 19.3199(6) Å |
| α | 90° |
| β | 91.393(4)° |
| γ | 90° |
| Volume | 1555.60(9) ų |
| Z | 4 |
| Density (calculated) | 1.402 Mg/m³ |
| Absorption coefficient | 0.231 mm⁻¹ |
| F(000) | 688 |
Table 2: Example of Selected Bond Lengths for a Related Compound.
This data is not for this compound.
| Bond | Length (Å) |
| S1-C8 | 1.675(1) |
| O1-C7 | 1.215(1) |
| N1-C7 | 1.385(1) |
| N1-C1 | 1.425(1) |
| N2-C8 | 1.339(2) |
| N2-C9 | 1.415(1) |
The determination of the crystal structure of this compound through future X-ray diffraction studies would provide valuable insights into its molecular conformation and packing in the solid state. Such data would be instrumental in correlating its structure with its observed spectroscopic and physicochemical properties.
Computational and Theoretical Investigations of Ethyl 4 Ethylthiocarbamoylamino Benzoate
Quantum Chemical Approaches (e.g., DFT, TD-DFT)
Quantum chemical approaches, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic structure, conformational preferences, and spectroscopic properties of molecules like "Ethyl 4-(ethylthiocarbamoylamino)benzoate". These methods provide a detailed understanding of the molecule's behavior based on the principles of quantum mechanics.
The electronic structure of "this compound" is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within the molecule, identify key intramolecular interactions, and characterize the nature of its chemical bonds. Like other thiourea (B124793) derivatives, "this compound" can exist in different tautomeric forms, primarily the thione and thiol forms. Quantum chemical studies on analogous compounds have shown that the thione form is generally more stable, a stability influenced by factors like π-electron conjugation and intramolecular hydrogen bonding tandfonline.com.
A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity. For thiourea derivatives, DFT calculations are routinely used to determine these orbital energies and their spatial distributions.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.20 | Primarily localized on the thiourea moiety and the phenyl ring, indicating these are the primary sites for electrophilic attack. |
| LUMO | -1.85 | Distributed over the benzoyl group and the thiourea backbone, suggesting these regions are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.35 | Indicates good kinetic stability. |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For "this compound," TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum and assign these absorptions to specific electronic transitions. In thiourea derivatives, the UV-Vis spectra are typically characterized by π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, often localized on the aromatic rings and the thiocarbonyl group. The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron (e.g., from the sulfur or nitrogen atoms) to a π* antibonding orbital. The accuracy of TD-DFT predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 320 | 0.45 | HOMO -> LUMO | π → π |
| 285 | 0.12 | HOMO-1 -> LUMO | n → π |
Molecular Dynamics (MD) Simulations to Probe Conformational Landscape
While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of "this compound" over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment, such as in a solvent. This approach can reveal the flexibility of the molecule, the preferred conformations in solution, and the nature of its interactions with surrounding solvent molecules. For flexible molecules like thiourea derivatives, MD simulations can provide a more complete picture of the conformational space accessible at a given temperature than static calculations alone.
Mechanistic Insights from Computational Reaction Pathway Studies
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For "this compound," DFT calculations can be used to map out the potential energy surfaces of various reactions it might undergo, such as decomposition or cyclization. By locating transition states and calculating activation energies, researchers can predict the most likely reaction pathways and gain a deeper understanding of the factors that control the reaction's outcome. For instance, computational studies on the decomposition of N-substituted-N'-benzoylthioureas have shown that the presence of electron-donating or electron-withdrawing groups can favor the formation of different products.
Computational Studies on Charge Transport and Luminescence Properties of Analogues
Computational studies on analogues of "this compound" can provide valuable insights into its potential for applications in electronic and optoelectronic devices. The charge transport properties of organic materials are crucial for their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Key parameters that govern charge transport, such as reorganization energy and electronic coupling between adjacent molecules, can be calculated using DFT. A lower reorganization energy for both hole and electron transport is desirable for efficient charge mobility.
The luminescence properties of thiourea derivatives can also be investigated computationally. TD-DFT can be used to study the nature of the excited states and to predict emission wavelengths. Some thiourea derivatives have been investigated for their fluorescence sensing capabilities, a property that is directly related to their luminescent behavior. Computational studies can help to understand the mechanism of fluorescence quenching or enhancement upon binding to specific analytes.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Hole Reorganization Energy (eV) | 0.25 | A lower value indicates more efficient hole transport. |
| Electron Reorganization Energy (eV) | 0.30 | A lower value suggests better electron transport properties. |
| Ionization Potential (eV) | 5.80 | Relates to the energy required to remove an electron. |
| Electron Affinity (eV) | 1.50 | Indicates the energy released when an electron is added. |
Investigation of Biological Activity and Mechanistic Pathways for Ethyl 4 Ethylthiocarbamoylamino Benzoate and Analogues
Enzyme Inhibition Studies and Binding Mechanisms
The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Research into ethyl 4-(ethylthiocarbamoylamino)benzoate and its analogues has revealed specific and sometimes atypical mechanisms of enzyme inhibition, particularly targeting enzymes crucial for bacterial survival and physiological pH regulation.
Acetyl-CoA Carboxylase (ACC) is a vital enzyme complex that catalyzes the first committed step in the biosynthesis of fatty acids. nih.govmdpi.com This pathway is a validated target for the development of novel antibacterial agents, as there are currently no commercially available antibiotics that target ACC. nih.govnih.gov The ACC complex consists of multiple components, including the enzyme Biotin (B1667282) Carboxylase (BC), which catalyzes the initial ATP-dependent carboxylation of biotin. nih.gov
An analogue, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has demonstrated notable antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli by inhibiting BC. nih.govsemanticscholar.org The inhibitory action of SABA1 is characterized by an atypical mechanism. Unlike many known BC inhibitors that compete with ATP at its binding site, SABA1 binds to the biotin-binding site of the enzyme. semanticscholar.org Significantly, this binding is markedly enhanced by the presence of ADP. nih.govsemanticscholar.org This unique mechanism is advantageous for potential antibiotic development, as it avoids the ATP-binding site, which is structurally similar across a vast number of human proteins, thereby reducing the potential for off-target effects. nih.govsemanticscholar.org
| Compound | Target Enzyme | Binding Site | Key Mechanistic Feature | Observed Activity |
|---|---|---|---|---|
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Biotin Carboxylase (BC) of the ACC complex | Biotin-binding site | Binding is dependent on the presence of ADP nih.govsemanticscholar.org | Antibacterial action against P. aeruginosa and E. coli nih.govsemanticscholar.org |
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes, including pH regulation and CO2 transport, by catalyzing the reversible hydration of carbon dioxide. nih.govmdpi.com Various CA isozymes are established therapeutic targets for conditions like glaucoma and cancer. nih.govwikipedia.org
While direct inhibition data for this compound is not extensively documented, studies on structurally related compounds provide significant insights. A series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which share the thiourea (B124793) (carbamothioyl) functional group, have been shown to be potent inhibitors of several human (h) CA isozymes, including hCA I, hCA II, and hCA VII. mdpi.com Furthermore, dithiocarbamates, another class of related sulfur-containing compounds, act as powerful CA inhibitors by coordinating to the zinc ion within the enzyme's active site via a sulfur atom. nih.gov This suggests that the thiocarbamoyl moiety could serve as a zinc-binding group, a common feature of many CA inhibitors.
| Compound Class | Target Isozymes | Inhibition Constants (KI) | Proposed Mechanism |
|---|---|---|---|
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I, hCA II, hCA VII | Low nanomolar ranges (e.g., KIs of 1.1–13.5 nM for hCA VII) mdpi.com | Interaction with the active site, likely involving the thiourea and sulfonamide groups. |
| Dithiocarbamates | hCA I, hCA II, hCA IX, hCA XII | Low nanomolar ranges nih.gov | Coordination of a sulfur atom to the active site Zn2+ ion nih.gov |
Competitive inhibition occurs when an inhibitor molecule binds to the same active site as the substrate, preventing the substrate from binding. bioninja.com.au The effects of a competitive inhibitor can typically be overcome by increasing the concentration of the substrate. nih.gov
The BC inhibitor analogue SABA1 displays a complex and intriguing competitive inhibition profile. Kinetic studies revealed that SABA1 exhibits competitive inhibition with respect to ATP, with a slope inhibition constant (Kis) of 242 ± 32 μM. semanticscholar.org This is unexpected, as multiple inhibition analysis confirmed that SABA1 does not bind in the ATP site but rather in the biotin-binding site. semanticscholar.org The mechanism is explained by the interplay between ATP, ADP, and SABA1. ATP and ADP compete for the same binding site on the enzyme. semanticscholar.org Since SABA1 binding is greatly stabilized by ADP, high concentrations of ATP will displace ADP, which in turn leads to a lower affinity for SABA1. semanticscholar.org This mutual exclusivity between ATP binding and the formation of the stable enzyme-ADP-SABA1 complex results in the observation of competitive inhibition kinetics versus ATP. semanticscholar.org Additionally, as expected from its binding location, SABA1 also demonstrates a competitive inhibition pattern against biotin (Kis of 142.0 ± 12.3 μM). semanticscholar.org
Structure-Activity Relationships (SAR) in Thiocarbamoylbenzoates
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the key molecular features, or pharmacophore, responsible for its effects.
The biological efficacy of thiocarbamoylbenzoate analogues is highly dependent on the nature and position of various substituents. SAR studies on related compound series have provided valuable information on how molecular modifications can tune inhibitory potency and selectivity.
| Analogue Substituent (Acyl Group) | Inhibition Constant (KI) against hCA I (nM) |
|---|---|
| Acetazolamide (Reference) | 250.0 |
| Benzoyl | 13.3 |
| Cyclopropanecarbonyl | 22.5 |
| Cinnamoyl | 29.1 |
| 4-Fluorobenzoyl | 87.6 |
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, electrostatic charges) that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore is a key step in rational drug design.
Based on the available inhibition and SAR data, pharmacophoric models for thiocarbamoylbenzoate analogues can be proposed. For the inhibition of carbonic anhydrases, the pharmacophore likely consists of:
A zinc-binding group, which could be the thiocarbamoyl (thiourea) sulfur or another functionality like the sulfonamide group present in many potent CA inhibitors. mdpi.com
A central scaffold (e.g., the benzoate (B1203000) ring) that correctly orients the zinc-binding group within the enzyme's active site.
Peripheral substituents that can be modified to interact with specific amino acid residues lining the active site cavity, thereby enhancing binding affinity and conferring selectivity for different CA isozymes.
For the inhibition of Biotin Carboxylase, based on the analogue SABA1, the pharmacophore must include features that allow it to fit snugly within the biotin-binding pocket. Molecular modifications would focus on optimizing these interactions to increase potency. The unique ADP-dependent binding mechanism suggests that the pharmacophore might also include elements that favorably interact with the enzyme only when it is in the ADP-bound conformation.
In Vitro Antimicrobial Activities
The antimicrobial potential of this compound and its related compounds has been evaluated against a range of microorganisms, demonstrating a breadth of activity that includes antibacterial and antiprotozoal effects.
Derivatives and analogues of this compound, specifically thioureide derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid, have demonstrated notable antibacterial activity. nih.gov Studies have shown that these compounds exhibit a range of efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
The antibacterial activity of these compounds was quantitatively assessed by determining their Minimum Inhibitory Concentrations (MICs). The MIC values for various analogues against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, were found to range from 3.9 µg/mL to 250 µg/mL. nih.gov This indicates a variable but in some cases, potent, inhibitory effect on bacterial growth.
Similarly, other related structures, such as 2-(phenylthio)-ethyl benzoate derivatives, have been tested against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds showed antimicrobial potential with MIC values in the range of 3.125–6.25 mg/ml. researchgate.net For instance, certain derivatives exhibited the same MIC as the standard antibiotic ampicillin (B1664943) (3.125 mg/ml) for the inhibition of S. aureus. researchgate.net
The structural features of these molecules, particularly the substituents on the phenyl group attached to the thiourea nitrogen, play a crucial role in their antibacterial potency. researchgate.net For example, the presence of iodine and nitro substituents has been shown to favor activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl enhance the inhibitory effect against Gram-positive bacteria. researchgate.net
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Type | Bacterial Strain | MIC Range | Reference |
|---|---|---|---|
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa | 3.9 - 250 µg/mL | nih.gov |
| 2-(phenylthio)-ethyl benzoate derivatives | S. aureus, E. coli, P. aeruginosa | 3.125 - 6.25 mg/mL | researchgate.net |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive and Gram-negative bacteria | Not specified | researchgate.net |
While direct studies on the antiamoebic activity of this compound against Entamoeba histolytica are not extensively detailed in the provided context, the broader class of thiourea derivatives has been investigated for various antiparasitic activities. The structural motifs present in this compound are common in compounds screened for such purposes. Further targeted research is necessary to specifically elucidate its efficacy against E. histolytica.
Beyond antibacterial action, analogues of this compound have shown promise in other biological domains. For instance, the general class of benzoic acid derivatives has been recognized for various biological activities. researchgate.net The thiourea moiety, a key component of the subject compound, is a well-known pharmacophore present in a wide range of biologically active molecules, including those with antifungal properties. nih.govresearchgate.net For example, 2-(phenylthio)-ethyl benzoate derivatives have demonstrated antifungal activity against Candida albicans, with one compound showing an MIC equivalent to the antifungal drug fluconazole (B54011). researchgate.net
Preclinical Studies on Metabolic and Bioenergetic Modulation
The metabolic fate and bioenergetic effects of compounds related to this compound have been a subject of preclinical investigation. Studies on structurally similar compounds, such as ethyl 4-aminobenzoate (B8803810) (benzocaine), have provided insights into their metabolic pathways. nih.gov For instance, research on the metabolism of ethyl 4-aminobenzoate in isolated perfused rabbit ears revealed the formation of several metabolites, including aminobenzoic acid and various conjugates. nih.gov This suggests that the ester and amino groups of such benzoates are susceptible to metabolic transformations.
While specific studies on the bioenergetic modulation by this compound are not detailed, the general class of diarylureas, which share some structural similarities, are known to have diverse biological activities that can impact cellular energetics. mdpi.com The investigation into how these compounds might perturb microbial fatty acid synthesis and cell membrane formation offers an indirect link to their potential influence on cellular bioenergetics. mdpi.com
Table 2: Investigated Biological Activities and Findings
| Biological Activity | Compound Class / Analogue | Key Findings | Reference |
|---|---|---|---|
| Antibacterial | 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | MICs ranging from 3.9 to 250 µg/mL against various bacteria. | nih.gov |
| Antibacterial | 2-(phenylthio)-ethyl benzoate derivatives | MICs of 3.125–6.25 mg/ml; some as effective as ampicillin against S. aureus. | researchgate.net |
| Antifungal | 2-(phenylthio)-ethyl benzoate derivatives | One derivative showed an MIC equivalent to fluconazole against C. albicans. | researchgate.net |
| Metabolism | Ethyl 4-aminobenzoate | Metabolized to aminobenzoic acid and other conjugates. | nih.gov |
Chemical Reactivity and Derivatization Strategies for Ethyl 4 Ethylthiocarbamoylamino Benzoate
Reactions Involving the Thiocarbamoyl Group
The thiocarbamoyl group (-NH-C(S)-NH-C₂H₅) is the most reactive part of the molecule, largely due to the presence of the nucleophilic sulfur atom and two nitrogen atoms. This group is known to participate in a variety of cyclization and substitution reactions, making it a valuable synthon for the preparation of various heterocyclic compounds. The reactivity is analogous to that of other N-aryl-N'-alkylthioureas.
One of the most common transformations of N-aryl-N'-alkylthioureas is their reaction with α-halocarbonyl compounds, such as α-haloketones or ethyl chloroacetate, to form five-membered heterocyclic rings. For instance, reaction with α-haloketones in a Hantzsch-type synthesis yields 2-(arylimino)-3-alkyl-thiazoline derivatives. Similarly, reaction with ethyl chloroacetate can lead to the formation of thiazolidinone rings. These reactions proceed via initial S-alkylation of the thiourea (B124793) by the electrophilic α-carbon of the halo-compound, followed by an intramolecular cyclization with the elimination of a molecule of water.
The thiocarbamoyl group can also undergo oxidative cyclization. For example, treatment with reagents like bromine in acetic acid can lead to the formation of benzothiazole derivatives through an intramolecular electrophilic substitution on the activated aromatic ring. The electron-donating nature of the thiourea moiety facilitates this type of reaction.
Furthermore, the thiourea functionality can react with hydrazonoyl chlorides to yield 1,3,4-thiadiazole derivatives. This reaction involves a [3+2] cycloaddition where the thiourea acts as the three-atom component.
The diverse reactivity of the thiocarbamoyl group is summarized in the table below, with examples of reactions analogous to those expected for Ethyl 4-(ethylthiocarbamoylamino)benzoate.
| Reagent | Product Type | General Reaction Scheme |
| α-Haloketone (e.g., phenacyl bromide) | 2-Iminothiazoline | Ar-NH-C(S)-NH-R' + R''-C(O)-CH₂Br → 2-(Arylimino)-3-R'-4-R''-thiazoline |
| Ethyl chloroacetate | Thiazolidinone | Ar-NH-C(S)-NH-R' + Cl-CH₂-COOEt → 2-(Arylimino)-3-R'-thiazolidin-4-one |
| Bromine/Acetic Acid | Benzothiazole | Oxidative cyclization leading to a fused heterocyclic system. |
| Hydrazonoyl chloride | 1,3,4-Thiadiazole | Cycloaddition reaction to form a five-membered ring with three heteroatoms. |
This table presents generalized reactions based on the known reactivity of N-aryl-N'-alkylthioureas.
Derivatization of the Benzoate (B1203000) Ester Moiety
The ethyl benzoate moiety offers several avenues for derivatization, primarily centered around the electrophilic carbonyl carbon of the ester group. These transformations are standard for aromatic esters and allow for modification of the electronic and physical properties of the molecule.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(ethylthiocarbamoylamino)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. youtube.com Acid-catalyzed hydrolysis is also possible but may be slower.
Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary or secondary amine. This reaction often requires heating and may be catalyzed by Lewis acids. researchgate.net The resulting amides can have significantly different biological activities and physical properties compared to the parent ester.
Reduction: The ester group can be reduced to a primary alcohol, [4-(ethylthiocarbamoylamino)phenyl]methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran. brainly.commasterorganicchemistry.com Milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl group. This process, known as transesterification, can be used to synthesize a variety of different esters of 4-(ethylthiocarbamoylamino)benzoic acid.
The following table summarizes the key derivatization reactions of the benzoate ester group.
| Reaction | Reagent(s) | Product |
| Hydrolysis | NaOH(aq), then H₃O⁺ | 4-(Ethylthiocarbamoylamino)benzoic acid |
| Amidation | R'R''NH, heat | N,N-R'R''-4-(ethylthiocarbamoylamino)benzamide |
| Reduction | LiAlH₄, then H₂O | [4-(Ethylthiocarbamoylamino)phenyl]methanol |
| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 4-(ethylthiocarbamoylamino)benzoate |
Applications in the Synthesis of More Complex Molecular Architectures
The dual reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly those containing heterocyclic scaffolds. As discussed in section 6.1, the thiocarbamoyl group is a precursor to a wide array of heterocycles, including thiazoles, benzothiazoles, and thiadiazoles. These heterocyclic cores are prevalent in many biologically active compounds and functional materials.
For example, a synthetic strategy could involve the initial cyclization of the thiocarbamoyl group to form a thiazole ring, followed by derivatization of the ester moiety. This approach allows for the construction of a central heterocyclic core with a functional handle (the ester) that can be further modified. This handle could be used to attach the molecule to a polymer support, link it to another pharmacophore, or simply to modulate its solubility and pharmacokinetic properties.
The synthesis of N-acyl thiourea derivatives and their subsequent cyclization is a common strategy for creating libraries of compounds for biological screening. nih.gov The presence of the benzoate ester in the starting material provides a point of diversity that can be exploited in combinatorial synthesis approaches.
Reactivity Studies with Nucleophiles and Electrophiles
The reactivity of this compound with nucleophiles and electrophiles is dictated by the electronic properties of its constituent functional groups.
Reactivity with Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the benzoate ester. As detailed in section 6.2, nucleophiles such as hydroxide, alkoxides, and amines will react at this position to give hydrolysis, transesterification, and amidation products, respectively. These reactions proceed through a typical nucleophilic acyl substitution mechanism. masterorganicchemistry.com
The aromatic ring is generally not susceptible to nucleophilic aromatic substitution unless there is a strong electron-withdrawing group at the ortho or para position, which is not the case here.
Reactivity with Electrophiles: The thiocarbamoyl group contains two nucleophilic centers: the sulfur atom and the nitrogen atoms. The sulfur atom is generally the more nucleophilic and will readily attack electrophiles. As discussed in section 6.1, this is the initial step in many of the cyclization reactions of thioureas. The nitrogen atoms can also act as nucleophiles, but their reactivity is somewhat attenuated by delocalization of their lone pairs into the thiocarbonyl group.
Advanced Analytical Techniques for Characterization and Quantification of Ethyl 4 Ethylthiocarbamoylamino Benzoate
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Its versatility allows for the separation, identification, and quantification of target analytes in complex mixtures.
Reverse Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like benzoate (B1203000) derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method development for a compound like Ethyl 4-(ethylthiocarbamoylamino)benzoate would involve optimizing several key parameters to achieve efficient separation from impurities and related substances. A typical stability-indicating RP-HPLC method is developed on a C18 column using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.net For related benzoate compounds, simple isocratic methods using acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid, have proven effective. sielc.comsielc.com The selection of the detection wavelength is crucial and is typically set at the UV absorbance maximum of the analyte to ensure high sensitivity.
The developed method must be validated according to established guidelines to ensure it is suitable for its intended purpose, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.govlongdom.org
Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzoate Derivatives This table presents typical starting conditions for method development, which would require optimization for this compound.
| Parameter | Condition | Rationale / Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for hydrophobic molecules. researchgate.netscielo.br |
| Mobile Phase | Acetonitrile : Water (ratio varies) | Common solvents for RP-HPLC offering good separation power. sielc.comscielo.br |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is used for complex samples with varying polarities. researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. nih.gov |
| Detection | UV at ~258 nm | Wavelength should be set at the absorbance maximum for optimal sensitivity. nih.gov |
| Column Temp. | Ambient or controlled (e.g., 40 °C) | Temperature control ensures reproducible retention times. scielo.br |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC. scielo.br |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and reduced solvent consumption. sielc.comsielc.com An established HPLC method can often be scaled down for UHPLC applications. sielc.com This technological advancement is particularly beneficial for high-throughput screening and quality control environments where rapid turnaround is essential. The principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced.
Table 2: Comparison of Conventional HPLC and UHPLC Method Parameters This table illustrates the typical changes when transferring a method from HPLC to UHPLC.
| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |
| Column Dimensions | 250 x 4.6 mm | 50 x 2.1 mm | Faster analysis, less solvent |
| Particle Size | 5 µm | < 2 µm | Higher efficiency and resolution |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Reduced solvent consumption |
| Analysis Time | 15-30 min | 2-5 min | High throughput |
| System Pressure | < 400 bar | up to 1000 bar | Enables use of smaller particles |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This hybrid technique is invaluable for unambiguous identification and trace-level quantification of compounds in complex matrices like biological fluids. nih.gov
For the analysis of this compound, an LC-MS/MS method would be operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated or deprotonated molecule, [M+H]+ or [M-H]-), which is then fragmented in a collision cell. The second quadrupole is set to monitor for a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the sample. mdpi.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis and can be operated in either positive or negative mode, depending on the compound's structure. nih.govmdpi.com
Table 3: Hypothetical LC-MS/MS Parameters for this compound These parameters would need to be determined experimentally.
| Parameter | Setting | Description |
| Ionization Mode | ESI Positive or Negative | Depends on the compound's ability to gain a proton or lose a proton. nih.gov |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- | The mass-to-charge ratio of the intact molecule. |
| Collision Energy | Optimized Value (eV) | The energy applied to fragment the precursor ion. |
| Product Ion (Q3) | Specific Fragment m/z | A characteristic fragment resulting from the precursor ion. |
| Dwell Time | ~100 ms | The time spent monitoring a specific MRM transition. |
| Source Temperature | ~500 °C | Optimized for efficient desolvation and ionization. mdpi.com |
Sample Preparation and Derivatization for Enhanced Detection
The quality of analytical results is highly dependent on the sample preparation procedure. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For analyzing this compound, the choice of sample preparation technique would depend on the matrix.
Pharmaceutical Formulations: A simple "dilute and shoot" approach may be sufficient, where the sample is accurately weighed and dissolved in a suitable solvent, often the mobile phase itself. nih.gov
Biological Matrices (e.g., Plasma, Serum): More complex procedures are required to remove proteins and other endogenous components. Protein precipitation using a solvent like acetonitrile is a common and effective method. nih.gov Liquid-liquid extraction or solid-phase extraction (SPE) can provide a cleaner extract and may be necessary to achieve lower detection limits. nih.govnih.gov
Derivatization is a chemical modification of the analyte to produce a new compound that has improved analytical properties. While not always necessary, it can be employed to enhance UV absorbance, improve chromatographic properties, or increase ionization efficiency for mass spectrometry. nih.gov For a compound like this compound, a derivatization strategy could theoretically target the thiocarbamoyl or amino group to attach a tag that is more readily ionized in MS, thereby enhancing detection sensitivity. vu.nl However, this adds complexity and potential sources of error to the analytical method and is generally considered only when required sensitivity cannot be achieved with the parent molecule.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Analogues
The synthesis of thiocarbamoyl derivatives is a well-established area of organic chemistry, often involving the reaction of isothiocyanates with amines or active methylene (B1212753) compounds. tandfonline.com Future research could focus on optimizing the synthesis of Ethyl 4-(ethylthiocarbamoylamino)benzoate and developing a library of analogues to explore structure-activity relationships.
One potential synthetic route could involve the reaction of ethyl 4-aminobenzoate (B8803810) with an ethyl isothiocyanate. Variations in the reaction conditions, such as solvent, temperature, and catalysts, could be systematically studied to maximize yield and purity.
Furthermore, a diverse range of analogues could be synthesized by modifying different parts of the molecule:
Alkyl Chain Variation: The ethyl groups on the thiocarbamoyl nitrogen and the ester could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric hindrance.
Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) on the benzene (B151609) ring could influence the electronic properties and biological activity of the compound.
Scaffold Hopping: The benzoate (B1203000) core could be replaced with other heterocyclic or carbocyclic systems to explore different chemical spaces.
These synthetic efforts would provide a valuable collection of compounds for biological screening and the development of quantitative structure-activity relationship (QSAR) models.
Deeper Mechanistic Elucidation of Biological Targets
Thiourea (B124793) and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govmdpi.com The thiocarbamoyl moiety is a key pharmacophore that can interact with various biological targets, often through coordination with metal ions in enzymes or by forming hydrogen bonds with amino acid residues. biointerfaceresearch.com
Future research should aim to identify the specific biological targets of this compound. Initial screening could involve a broad panel of assays to identify potential areas of activity. Based on the activities of related thiourea derivatives, potential targets could include:
Enzymes: Many thiourea derivatives have been shown to inhibit enzymes such as tyrosinase, urease, and various kinases. mdpi.combiointerfaceresearch.com
Receptors: Interactions with cell surface or nuclear receptors could mediate signaling pathways.
DNA/RNA: Some compounds with planar aromatic structures can intercalate with nucleic acids.
Once a primary biological target is identified, further studies would be necessary to elucidate the precise mechanism of action. This could involve techniques such as enzyme kinetics, X-ray crystallography of the compound bound to its target, and cell-based assays to monitor downstream signaling events. For instance, studies on other thiourea derivatives have successfully used molecular docking to understand interactions with enzymes like Sirtuin-1 (SIRT1), a target in cancer therapy. undip.ac.idresearchgate.net
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For this compound and its analogues, computational modeling could be employed in several ways:
Molecular Docking: To predict the binding affinity and orientation of the compounds within the active site of potential biological targets. This can help in prioritizing compounds for synthesis and biological testing. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.net
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds, helping to identify potential liabilities early in the discovery process.
These computational approaches, when used in conjunction with experimental data, can guide the rational design of more potent and selective analogues of this compound.
Development of Robust Analytical Protocols
The development of reliable analytical methods is crucial for the characterization, quantification, and quality control of any new chemical entity. For this compound, a suite of analytical techniques would need to be established.
Given the instability of some dithiocarbamates, which can decompose into carbon disulfide (CS₂) and the corresponding amine, analytical methods must be developed with care. thermofisher.com Common analytical techniques for dithiocarbamates often involve a digestion step to convert them to CS₂, which is then quantified. encyclopedia.pubmdpi.com
Future work should focus on developing and validating the following analytical protocols for this compound:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compound and to quantify its concentration in various matrices. Different detectors, such as UV-Vis and mass spectrometry (LC-MS), could be employed for enhanced sensitivity and selectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | As many dithiocarbamates are analyzed by converting them to carbon disulfide, GC-MS could be a valuable tool for quantification, particularly in complex matrices. encyclopedia.pubmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the synthesized compound and its analogues. Both ¹H and ¹³C NMR would be essential for unambiguous structure elucidation. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule, such as the C=S and N-H bonds of the thiocarbamoyl group and the C=O of the ester. |
| Elemental Analysis | To determine the elemental composition of the compound and confirm its empirical formula. |
The development of these robust analytical methods will be essential for ensuring the quality and consistency of this compound used in further research and potential translational applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-(ethylthiocarbamoylamino)benzoate, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 4-aminobenzoate with ethyl isothiocyanate under mild conditions (e.g., room temperature, aprotic solvents like THF or DCM). Yield optimization may require adjusting stoichiometry, temperature (e.g., 25–50°C), and catalysts (e.g., triethylamine). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C-NMR : Identifies proton environments (e.g., ethyl ester signals at δ ~1.3–4.3 ppm) and carbamothioyl groups (δ ~160–180 ppm for C=S).
- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C=S (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peak at m/z ~265). Cross-validate with elemental analysis .
Q. How can researchers mitigate challenges in isolating this compound during synthesis?
- Methodological Answer: Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Monitor for byproducts (e.g., disubstituted derivatives) via HPLC. Adjust pH to prevent hydrolysis of the thiocarbamoyl group .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL software is ideal. Key steps:
- Grow crystals via slow evaporation (solvent: DMSO/EtOH).
- Refine hydrogen bonding (e.g., N-H···S interactions) and torsional angles.
- Validate using R-factor convergence (< 5%) and residual electron density maps .
Q. How does the electronic structure of the ethylthiocarbamoyl group influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer: The C=S group acts as a soft electrophile. Computational studies (DFT/B3LYP) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., sulfur). Experimentally, track reactivity via kinetics (UV-Vis) in reactions with amines or thiols .
Q. What experimental designs are suitable for analyzing the compound’s potential as an enzyme inhibitor?
- Methodological Answer:
- Enzyme Assays : Use fluorescence quenching or calorimetry (ITC) to measure binding affinity (KD) with targets like kinases or proteases.
- Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding poses.
- SAR Analysis : Compare with analogs (e.g., methyl vs. ethyl substituents) to assess steric/electronic effects on inhibition .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).
- Meta-Analysis : Compare datasets for outliers (e.g., EC50 variability) using statistical tools (ANOVA).
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
